[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate
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Overview
Description
[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate: is a chemical compound with the molecular formula C17H24O2 and a molecular weight of 260.37 g/mol . . This compound is a derivative of menthol, where the hydroxyl group of menthol is esterified with benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate typically involves the esterification of menthol with benzoic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the benzoate ester group can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted benzoates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Menthol and benzoic acid.
Substitution: Substituted benzoates.
Scientific Research Applications
Chemistry:
- Used as a starting material for the synthesis of various organic compounds.
- Employed in the study of esterification and hydrolysis reactions .
Biology:
- Investigated for its potential antibacterial and antifungal properties .
- Used in the study of bioactive compounds and their interactions with biological systems .
Medicine:
- Explored for its potential use in pharmaceutical formulations due to its menthol derivative properties .
Industry:
Mechanism of Action
The mechanism of action of [1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate involves its interaction with biological membranes and enzymes. The ester group can undergo hydrolysis to release menthol and benzoic acid, which can then exert their effects on various molecular targets. Menthol is known to interact with transient receptor potential (TRP) channels, particularly TRPM8, leading to its cooling sensation .
Comparison with Similar Compounds
Menthol: A natural compound with similar structural features but without the benzoate ester group.
Menthyl acetate: Another ester derivative of menthol, where the hydroxyl group is esterified with acetic acid.
Menthyl lactate: An ester of menthol with lactic acid, known for its cooling properties.
Uniqueness:
Properties
CAS No. |
58641-29-5 |
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Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] benzoate |
InChI |
InChI=1S/C17H24O2/c1-12(2)15-10-9-13(3)11-16(15)19-17(18)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3/t13-,15+,16-/m0/s1 |
InChI Key |
TTYVYRHNIVBWCB-IMJJTQAJSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C2=CC=CC=C2)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
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